3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Description
The compound is a derivative of chromen-7-yl acetate, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes, food additives, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki–Miyaura coupling or the Cadogan reaction . These methods involve the reaction of boronic acids with halides or pseudohalides, or the reaction of nitro compounds with phosphorous-III reagents .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a chromen-7-yl acetate group, which is a bicyclic system containing a benzene ring fused to a pyran ring . It also has a dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) substituents .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the methoxy groups might be susceptible to demethylation under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acetate group could make it more polar and potentially increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-5-14(25-12(2)21)10-18(15)26-20(22)19(11)16-9-13(23-3)6-8-17(16)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDCWCNURVEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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